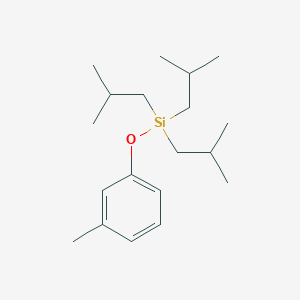![molecular formula C19H21N5S B14618158 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione CAS No. 59663-54-6](/img/structure/B14618158.png)
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione is a complex organic compound with the molecular formula C17H20N4S This compound is known for its unique structure, which includes two dimethylamino phenyl groups attached to a triazine-thione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazine-thione ring. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can act as an inhibitor of certain enzymes, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: Similar in structure but lacks the triazine-thione core.
4,4’-Bis(dimethylamino)benzophenone: Another related compound with similar aromatic rings but different functional groups.
Uniqueness
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione is unique due to its triazine-thione core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with DNA and enzymes, making it a valuable compound in various research fields.
Propiedades
Número CAS |
59663-54-6 |
|---|---|
Fórmula molecular |
C19H21N5S |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
5,6-bis[4-(dimethylamino)phenyl]-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C19H21N5S/c1-23(2)15-9-5-13(6-10-15)17-18(21-22-19(25)20-17)14-7-11-16(12-8-14)24(3)4/h5-12H,1-4H3,(H,20,22,25) |
Clave InChI |
SFAJKKVNFYOQKN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
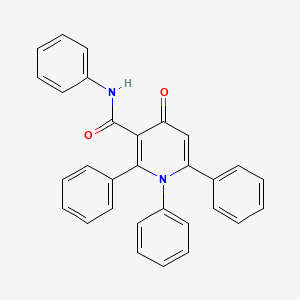
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)

![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
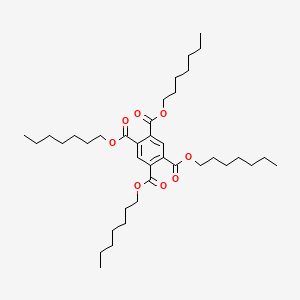
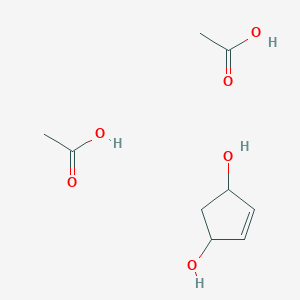
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
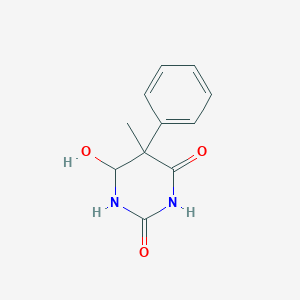
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
